Spectroscopic Characterization of 2-Bromo-1H-pyrrolo[3,2-c]pyridine: A Comprehensive Technical Guide
Spectroscopic Characterization of 2-Bromo-1H-pyrrolo[3,2-c]pyridine: A Comprehensive Technical Guide
Executive Summary & Molecular Architecture
The azaindole scaffold is a privileged structural motif in modern medicinal chemistry, functioning as a bioisostere of indole with improved physicochemical properties, such as enhanced aqueous solubility and unique hydrogen-bonding capabilities[1]. Among its isomers, 1H-pyrrolo[3,2-c]pyridine (commonly known as 5-azaindole) is highly valued in the development of kinase inhibitors and synthetic cannabinoids[2][3].
The functionalization of this core at the C2 position with a bromine atom yields 2-bromo-1H-pyrrolo[3,2-c]pyridine (CAS: 1246552-50-0)[4]. This specific halogenation provides a critical synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). However, the spectroscopic characterization of halogenated azaindoles presents unique analytical challenges. The presence of tautomeric exchange, quadrupolar relaxation from two distinct nitrogen environments, and the heavy-atom effect of bromine requires a robust, multi-modal analytical strategy[5].
This whitepaper provides a definitive, self-validating framework for the structural elucidation of 2-bromo-1H-pyrrolo[3,2-c]pyridine, detailing the causality behind specific spectroscopic behaviors and the experimental protocols required to capture them accurately.
Strategic Analytical Workflow
To definitively characterize 2-bromo-1H-pyrrolo[3,2-c]pyridine, researchers must employ a combination of High-Resolution Mass Spectrometry (HRMS) for isotopic validation and multidimensional Nuclear Magnetic Resonance (NMR) to confirm the [3,2-c] connectivity[3].
Figure 1: Multimodal analytical workflow for the characterization of halogenated azaindoles.
Nuclear Magnetic Resonance (NMR) Profiling
The NMR characterization of 5-azaindoles is governed by the electron-withdrawing nature of the pyridine nitrogen (N5) and the electron-donating nature of the pyrrole nitrogen (N1)[5].
H NMR Signatures and Causality
In the
-
H4 (Pyridine Ring): Appears as a highly deshielded singlet (
~8.8 - 9.0 ppm). Its extreme downfield shift is caused by its position between the bridgehead carbon (C3a) and the electronegative N5 atom. -
H6 and H7 (Pyridine Ring): Appear as a pair of coupled doublets (
Hz). H6 is more deshielded ( ~8.2 ppm) due to its proximity to N5, while H7 is relatively shielded ( ~7.3 ppm). -
H3 (Pyrrole Ring): Appears as a singlet (
~6.6 - 6.8 ppm). -
N1-H (Pyrrole Nitrogen): The chemical shift of this proton is highly concentration- and solvent-dependent due to intermolecular hydrogen bonding. In anhydrous DMSO-
, it typically appears as a broad singlet around 11.8 - 12.0 ppm.
C NMR and the Heavy-Atom Effect
The
2D NMR Logic for Isomer Differentiation
Distinguishing the 5-azaindole core from its 4-, 6-, and 7-azaindole constitutional isomers requires 2D
Figure 2: Logical decision tree for azaindole isomer differentiation using 2D NMR cross-peaks.
As demonstrated in the logical map above, 5-azaindoles lack
Quantitative NMR Data Summary
Table 1: Assigned NMR Chemical Shifts for 2-bromo-1H-pyrrolo[3,2-c]pyridine (DMSO-
| Position | Multiplicity & Coupling ( | Key HMBC Correlations ( | ||
| N1 | 11.90 | br s | - | C2, C3a, C7a |
| C2 | - | - | 108.5 | - |
| C3 | 6.75 | s | 98.2 | C2, C3a, C7a |
| C3a | - | - | 126.0 | - |
| C4 | 8.92 | s | 141.5 | C3, C6, C7a |
| C6 | 8.25 | d, | 141.0 | C4, C7a |
| C7 | 7.38 | d, | 107.5 | C3a, C6 |
| C7a | - | - | 139.2 | - |
(Note: Exact chemical shifts may vary slightly based on concentration and precise calibration referencing).
Mass Spectrometry and Vibrational Spectroscopy
ESI-HRMS Isotopic Profiling
The molecular formula of 2-bromo-1H-pyrrolo[3,2-c]pyridine is C
The defining feature of this spectrum is the Bromine isotopic signature . Bromine exists in nature as two stable isotopes,
IR Data Summary
Table 2: Key IR Vibrational Bands and MS Fragments
| Analytical Method | Signal / Band | Assignment / Causality |
| FT-IR (ATR) | 3150 - 2800 cm | N-H stretching (broadened due to strong intermolecular H-bonding) |
| FT-IR (ATR) | 1610, 1580 cm | C=N and C=C aromatic ring stretching |
| FT-IR (ATR) | 1050 - 1000 cm | In-plane C-H bending |
| FT-IR (ATR) | 650 - 550 cm | C-Br stretching vibration |
| ESI-HRMS | ||
| ESI-HRMS |
Experimental Protocols (Self-Validating Systems)
To ensure high-fidelity data acquisition, the following protocols are designed as self-validating workflows.
Protocol 1: High-Resolution NMR Acquisition for Halogenated Azaindoles
Objective: To mitigate quadrupolar broadening from
-
Sample Preparation: Dissolve 15-20 mg of 2-bromo-1H-pyrrolo[3,2-c]pyridine in 0.6 mL of anhydrous DMSO-
. Causality: Anhydrous solvent is critical to slow the chemical exchange of the N1-H proton, preventing signal coalescence and allowing the observation of the broad singlet[3]. -
Temperature Calibration: Set the probe temperature to 298 K. If the H4 or H6 signals appear excessively broad due to scalar coupling with the quadrupolar
N nucleus, increase the temperature to 323 K. Causality: Higher temperatures increase the quadrupolar relaxation rate of nitrogen, effectively decoupling it from the adjacent protons and sharpening the H signals. -
C Acquisition (Inverse Gated Decoupling): To accurately detect the C2 carbon (which lacks attached protons and suffers from long
relaxation times due to the heavy bromine atom), utilize an inverse gated decoupling pulse sequence. Set the relaxation delay ( ) to 5 seconds to ensure complete longitudinal magnetization recovery.
Protocol 2: ESI-TOF MS Isotopic Profiling
Objective: To validate the presence of the C2-bromine via isotopic ratio analysis.
-
Sample Dilution: Prepare a 1
g/mL solution of the analyte in LC-MS grade Methanol containing 0.1% Formic Acid. Causality: Formic acid ensures complete protonation of the highly basic N5 pyridine nitrogen, maximizing ionization efficiency. -
Acquisition Parameters: Operate the Time-of-Flight (TOF) analyzer in positive ion mode (ESI+) with a mass range of
50–500. Ensure a mass resolution ( ) of at least 60,000. -
Validation Check: Extract the ion chromatogram for
196.97. The system is self-validated if, and only if, a corresponding peak at 198.97 is observed with an intensity ratio of 1:0.97 0.05.
Conclusion
The structural elucidation of 2-bromo-1H-pyrrolo[3,2-c]pyridine requires a deep understanding of the electronic interplay between the azaindole core and the halogen substituent. By leveraging the heavy-atom effect in
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